molecular formula C5H10ClN3O B1624395 (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride CAS No. 1172088-56-0

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

Cat. No.: B1624395
CAS No.: 1172088-56-0
M. Wt: 163.6 g/mol
InChI Key: GUQLIIDOUGKDRN-UHFFFAOYSA-N
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Description

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a methanamine moiety at the 2-position, with a hydrochloride counterion. Its molecular formula is C₄H₇ClN₃O (molecular weight: 144.58 g/mol), and it is characterized by the SMILES notation CC1=NN=C(O1)CN . The compound is widely used as a building block in medicinal chemistry, particularly in the synthesis of inhibitors targeting proteins like BCL6, as evidenced by its role in microwave-assisted coupling reactions .

Properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-3-6-7-4(2-5)8-3;/h2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKUCKOYMDDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610042
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612511-96-3, 1172088-56-0
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole with methanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the oxadiazole ring .

Scientific Research Applications

Chemistry: In chemistry, (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity and receptor binding .

Medicine: It is used in the synthesis of drugs that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride with analogous compounds, focusing on structural variations, physicochemical properties, and pharmacological relevance.

5-Phenyl-1,3,4-oxadiazole-2-methylamine Hydrochloride

  • Molecular Formula : C₉H₁₀ClN₃O
  • Molecular Weight : 211.65 g/mol
  • Key Differences: Substitution of the methyl group with a phenyl ring at the 5-position increases aromaticity and lipophilicity (logP ~1.8 vs. The phenyl group introduces steric bulk, which may affect binding to flat hydrophobic pockets in target proteins. Application: Used in kinase inhibitor research due to its extended π-system .

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₀H₁₂ClN₃OS
  • Molecular Weight : 257.74 g/mol
  • Key Differences :
    • Replacement of the oxygen atom in the oxadiazole ring with sulfur (thiadiazole), altering electronic properties (thiadiazoles are less polar but more metabolically stable) .
    • The 4-methoxyphenyl substituent provides electron-donating effects, increasing resonance stability compared to the methyl group.
    • Application : Explored in antiviral and anticancer agents due to thiadiazole’s affinity for nucleic acid-binding proteins .

[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine Hydrochloride

  • Molecular Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 239.7 g/mol
  • The extended alkyl chain may reduce metabolic clearance compared to the methyl analog. Application: Investigated in CNS-targeted drug discovery .

N-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine Hydrochloride

  • Molecular Formula : C₆H₁₁ClN₃O
  • Molecular Weight : 176.63 g/mol
  • Key Differences :
    • Substitution of the primary amine with a secondary ethylamine group reduces basicity (pKa ~7.5 vs. ~8.2 for the primary amine), affecting protonation states under physiological conditions .
    • Application : Used in prodrug design where modulated amine reactivity is advantageous .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP Applications
Target Compound C₄H₇ClN₃O 144.58 5-Methyl 0.5 BCL6 inhibitors
5-Phenyl analog C₉H₁₀ClN₃O 211.65 5-Phenyl 1.8 Kinase inhibitors
5-(4-Methoxyphenyl)-thiadiazole C₁₀H₁₂ClN₃OS 257.74 5-(4-Methoxyphenyl), S 2.1 Antiviral agents
5-(2-Phenylethyl) analog C₁₁H₁₄ClN₃O 239.7 5-Phenylethyl 2.5 CNS-targeted drugs
N-Ethyl derivative C₆H₁₁ClN₃O 176.63 N-Ethylamine 0.8 Prodrug development

Research Findings and Pharmacological Relevance

  • Electron-Deficient Oxadiazole Core : The 1,3,4-oxadiazole ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, a feature shared across analogs but modulated by substituents .
  • Metabolic Stability : Thiadiazole analogs (e.g., ) exhibit longer half-lives in hepatic microsomes due to sulfur’s resistance to oxidative metabolism .
  • Solubility Challenges : Phenyl-substituted derivatives (e.g., 5-phenyl analog) show reduced aqueous solubility (~0.1 mg/mL vs. ~5 mg/mL for the methyl analog), necessitating formulation optimization .

Biological Activity

(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride is a compound that belongs to the oxadiazole family, characterized by its unique structure which includes a 5-methyl-1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as antimicrobial and anticancer agents.

The molecular formula of this compound is C₄H₈ClN₃O, with a molecular weight of approximately 163.60 g/mol. Its physical properties are as follows:

PropertyValue
Molecular Weight163.60 g/mol
Melting Point185–186 °C
Boiling PointPredicted ~228.8 °C
Density~1.283 g/cm³
SolubilityVery soluble in water
pKa-0.42 (predicted)

These properties suggest that the compound is stable under standard conditions and highly soluble in aqueous environments, making it suitable for various biological applications.

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. Studies have shown that this compound has potential efficacy against various microbial strains. For instance, similar oxadiazole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria, as well as fungal pathogens.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably:

  • Cytotoxicity : Compounds containing the oxadiazole ring system have shown promising cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against human leukemia and breast cancer cell lines, showing significant inhibition of cell proliferation .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. Flow cytometry assays have indicated that these compounds can activate apoptotic pathways by increasing p53 expression and caspase activity in treated cells .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Antimicrobial Activity :
    • A study demonstrated that a series of oxadiazole derivatives exhibited MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli.
    • The specific derivative this compound showed comparable activity to established antibiotics.
  • Study on Anticancer Efficacy :
    • In vitro tests revealed that this compound had an IC₅₀ value of 0.65 µM against MCF-7 breast cancer cells.
    • The study indicated that treatment led to significant apoptosis induction through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Methyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride

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